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Core Science & Biosynthesis

Foundational

2-Amino-3-ethylpyridin-4-ol chemical structure and physical properties

An In-Depth Technical Guide to 2-Amino-3-ethylpyridin-4-ol: Structural Dynamics, Physical Properties, and Synthetic Workflows Executive Summary In the landscape of modern medicinal chemistry and agrochemical development,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Amino-3-ethylpyridin-4-ol: Structural Dynamics, Physical Properties, and Synthetic Workflows

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, highly substituted pyridine derivatives serve as foundational building blocks. 2-Amino-3-ethylpyridin-4-ol (CAS: 2803863-17-2) is a specialized heterocyclic intermediate characterized by its dense functionalization. The presence of both an amino group and a hydroxyl group on the pyridine core, flanked by an ethyl substituent, creates a unique electronic environment governed by tautomerism and steric shielding. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural dynamics, and field-proven synthetic methodologies.

Molecular Architecture and Tautomeric Dynamics

The chemical behavior of 2-amino-3-ethylpyridin-4-ol is dictated by the complex tautomeric equilibrium inherent to 2-amino-4-pyridinol systems. Depending on the solvent environment and pH, the molecule oscillates between the enol form (2-amino-4-pyridinol) and the keto/zwitterionic form (2-aminopyridin-4-one).

The ethyl group at the C3 position plays a critical mechanistic role:

  • Steric Shielding: The alkyl bulk restricts the rotational freedom of the adjacent C2-amino group, pre-organizing the molecule for specific target-binding conformations (e.g., in kinase hinge-binding motifs).

  • Lipophilicity Modulation: Compared to the des-ethyl analog (), the C3-ethyl chain significantly increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) applications.

Physicochemical Profiling

Understanding the physical properties of this compound is essential for downstream purification and formulation. The quantitative data is summarized below.

Table 1: Physical and Chemical Properties of 2-Amino-3-ethylpyridin-4-ol

PropertyValue
IUPAC Name 2-Amino-3-ethylpyridin-4-ol
CAS Registry Number 2803863-17-2
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Appearance Pale yellow to off-white microcrystalline solid
Predicted pKa ~5.30 (Amphoteric)
Storage Conditions 2-8°C, inert atmosphere (Argon/N2), dark place

Table 2: Tautomeric Equilibrium Distribution

Solvent EnvironmentDominant TautomerMechanistic Driver
Aqueous (pH 7.0)2-Aminopyridin-4-oneStabilization of the zwitterion via high dielectric constant.
Non-polar (e.g., CHCl3)2-Amino-4-pyridinolIntramolecular hydrogen bonding favors the enol form.
Solid StatePolymeric NetworkExtensive intermolecular hydrogen bonding (NH2 to C=O/OH).

Synthetic Methodologies & Mechanistic Causality

To synthesize 2-amino-3-ethylpyridin-4-ol with high fidelity, researchers typically rely on targeted rearrangements or condensation reactions. Below are two field-proven protocols, engineered as self-validating systems to ensure experimental integrity.

Workflow A: Hofmann Rearrangement of 3-Ethyl-4-hydroxypicolinamide

Adapted from established protocols for CNS-active pyridinols (), this method provides precise functional group placement.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 16.0 g of bromine in 280 mL of 10% aqueous potassium hydroxide at 20°C.

    • Causality: This in-situ reaction generates potassium hypobromite (KOBr), the active electrophile required for the N-bromination of the amide precursor.

  • Amide Addition: Portion-wise, add 13.8 g of finely powdered 3-ethyl-4-hydroxypicolinamide. Stir until a clear solution forms.

    • Causality: The highly basic environment deprotonates the primary amide, facilitating a rapid nucleophilic attack on the hypobromite to form the N-bromo amide intermediate.

  • Thermal Rearrangement: Gradually raise the internal temperature to 80°C and maintain for 15 minutes.

    • Causality: Thermal energy overcomes the activation barrier for the Hofmann degradation. The electron-rich pyridyl group migrates to the electron-deficient nitrogen, expelling the bromide ion to form a transient, highly reactive isocyanate.

  • Hydrolysis & Decarboxylation: Allow the solution to cool spontaneously to 20°C, then chill to 0°C via an ice bath.

    • Causality: In the aqueous base, the isocyanate rapidly hydrolyzes into a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine. Cooling prevents thermal degradation of the newly formed aminopyridinol.

  • Isoelectric Precipitation: Treat the cold solution with glacial acetic acid until the pH reaches exactly 5.0 to 5.5.

    • Causality: Because 2-amino-3-ethylpyridin-4-ol is amphoteric, using a weak acid like glacial acetic acid (instead of HCl) carefully buffers the solution to its isoelectric point. At pH ~5.3, the zwitterionic form dominates, minimizing aqueous solubility and driving precipitation.

  • Self-Validation Checkpoint: The shift from a clear aqueous solution to a heavy microcrystalline precipitate precisely at pH 5.5 confirms the isolation of the zwitterion. If precipitation does not occur, the Hofmann rearrangement failed to reach completion, leaving water-soluble, unreacted amide.

G A 3-Ethyl-4-hydroxypicolinamide (Precursor) B N-Bromination (Br2 / KOH, 20°C) A->B C Hofmann Rearrangement (Heat to 80°C) B->C D Isocyanate Intermediate C->D E Hydrolysis & Decarboxylation (Aqueous Base) D->E F Neutralization (Glacial Acetic Acid, pH 5.5) E->F G 2-Amino-3-ethylpyridin-4-ol (Final Product) F->G

Caption: Workflow of 2-Amino-3-ethylpyridin-4-ol synthesis via Hofmann Rearrangement.

Workflow B: Acid-Catalyzed Condensation

For scalable synthesis, condensation of beta-ketoesters with guanidine derivatives is highly effective.

Step-by-Step Protocol:

  • Reaction Setup: Combine ethyl 2-ethyl-3-oxobutanoate and guanidine sulfate in a pressure-rated reaction vessel.

  • Acidic Activation: Slowly add concentrated sulfuric acid (>50% by weight) at 0°C.

    • Causality: Strongly acidic media protonate the carbonyl oxygen of the beta-ketoester, dramatically increasing its electrophilicity. This specifically prevents the formation of 6-oxo-pyrimidine byproducts, which frequently dominate under basic condensation conditions.

  • Cyclization: Heat the mixture to 100°C for 4 hours.

    • Causality: The elevated temperature drives the dual condensation (imine formation and amidation) and subsequent dehydration to aromatize the pyridine ring.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the UV-inactive beta-ketoester spot and the emergence of a highly UV-active (254 nm) polar spot indicates successful aromatization. The conjugated pi-system of the resulting pyridinol provides the strong UV chromophore.

Strategic Applications in Drug Design

In commercial sourcing (), 2-amino-3-ethylpyridin-4-ol is categorized as a premium heterocyclic building block. Its primary utility lies in its function as a bioisostere for phenols and anilines. By replacing a metabolically susceptible phenol ring with this substituted pyridine, drug developers can improve the metabolic half-life of a compound while maintaining critical hydrogen-bond donor/acceptor interactions required for target engagement, particularly in the development of novel kinase inhibitors and CNS stimulants.

References

  • Title: US4022897A - CNS active compounds Source: Google Patents URL
Exploratory

A Technical Guide to 2-Amino-3-ethylpyridin-4-ol: Molecular Weight and Aqueous Solubility

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of the physicochemical properties of 2-Amino-3-ethylpyridin-4-ol, focusing on its molecular weight and aqu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the physicochemical properties of 2-Amino-3-ethylpyridin-4-ol, focusing on its molecular weight and aqueous solubility. As a substituted pyridine derivative, understanding these fundamental characteristics is crucial for its application in research and development, particularly in the fields of medicinal chemistry and material science. This document synthesizes theoretical calculations with established experimental methodologies to provide a comprehensive resource.

Molecular Characteristics

The foundational step in characterizing any chemical entity is to ascertain its molecular formula and corresponding molecular weight. These values are fundamental for all stoichiometric calculations and for interpreting a wide range of analytical data.

Chemical Structure and Formula

2-Amino-3-ethylpyridin-4-ol is a pyridine derivative featuring an amino group at the 2-position, an ethyl group at the 3-position, and a hydroxyl group at the 4-position. This arrangement of functional groups dictates its chemical properties, including its polarity and potential for intermolecular interactions.

Based on its name, the chemical structure can be deduced, leading to the molecular formula:

C₇H₁₀N₂O

Molecular Weight

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms. Using the standard atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the molecular weight of 2-Amino-3-ethylpyridin-4-ol is determined as follows:

(7 x 12.011) + (10 x 1.008) + (2 x 14.007) + (1 x 15.999) = 138.17 g/mol

This calculated molecular weight is a critical parameter for preparing solutions of known concentrations and for various quantitative analyses.

Aqueous Solubility: A Critical Parameter

Aqueous solubility is a key determinant of a compound's behavior in biological and environmental systems. For drug development professionals, it directly impacts bioavailability and formulation strategies. For researchers, it governs the design of solution-based experiments.

Predicted Aqueous Solubility

The presence of both a hydroxyl (-OH) and an amino (-NH₂) group suggests that 2-Amino-3-ethylpyridin-4-ol can act as both a hydrogen bond donor and acceptor. This capability for hydrogen bonding with water molecules is a primary driver of aqueous solubility. The pyridine ring itself is a polar aromatic system. Conversely, the ethyl (-CH₂CH₃) group is nonpolar and will contribute negatively to water solubility.

The overall solubility will be a balance of these opposing factors. The presence of the polar functional groups is expected to impart a degree of water solubility. As a 2-aminopyridine derivative with a hydroxyl group, its solubility may be influenced by the pH of the aqueous medium due to the basicity of the amino group and the potential for the hydroxyl group to act as a weak acid. Adjusting the pH to the acidic range could protonate the amino group, forming a more soluble salt.[1]

Solubility of Structurally Related Compounds

The solubility of aminopyridine derivatives can vary significantly based on the nature and position of substituents. For instance, 2-aminopyridine itself shows good solubility in polar organic solvents and some aqueous solubility.[2] Studies on other aminopyridine analogs have shown that the introduction of additional polar groups can improve aqueous solubility, while larger nonpolar substituents tend to decrease it.[3] The interplay of these factors makes direct extrapolation challenging without experimental data.

Experimental Determination of Aqueous Solubility

To obtain a definitive value for the aqueous solubility of 2-Amino-3-ethylpyridin-4-ol, experimental determination is necessary. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides standardized methods for this purpose.[4][5][6] The two primary methods recommended are the Flask Method and the Column Elution Method.

Method Selection

A preliminary test is recommended to estimate the approximate solubility and determine the most suitable method.[4][5]

  • Flask Method: Suitable for compounds with solubilities above 10⁻² g/L.[4][5]

  • Column Elution Method: Suitable for substances with solubilities below 10⁻² g/L.[4][7]

Given the polar functional groups on 2-Amino-3-ethylpyridin-4-ol, its solubility is likely to be in a range where the Flask Method is appropriate.

Experimental Protocol: The Flask Method (adapted from OECD 105)

This protocol outlines the steps for determining the aqueous solubility of 2-Amino-3-ethylpyridin-4-ol using the shake-flask technique.

Objective: To determine the saturation mass concentration of 2-Amino-3-ethylpyridin-4-ol in water at a specified temperature.

Materials:

  • 2-Amino-3-ethylpyridin-4-ol (of known purity)

  • Distilled or deionized water

  • Constant temperature shaker bath or equivalent

  • Centrifuge

  • Analytical balance

  • Appropriate analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Preparation of the Test Solution:

    • Add an excess amount of 2-Amino-3-ethylpyridin-4-ol to a flask containing a known volume of water. The excess solid should be clearly visible.

    • Seal the flask to prevent evaporation.

  • Equilibration:

    • Place the flask in a constant temperature shaker bath, preferably at 20 ± 0.5 °C.[4][5]

    • Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test can help determine the necessary equilibration time (e.g., 24 to 48 hours). It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, allow the mixture to stand at the test temperature to allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the samples at a controlled temperature.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Determine the concentration of 2-Amino-3-ethylpyridin-4-ol in the supernatant using a validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection). A calibration curve prepared with standards of known concentrations should be used for quantification.

  • Data Reporting:

    • The aqueous solubility should be reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.

    • The pH of the saturated solution should also be recorded, as it can significantly influence the solubility of ionizable compounds.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess 2-Amino-3-ethylpyridin-4-ol to a known volume of water B Agitate at constant temperature (e.g., 20°C) until equilibrium A->B Seal flask C Centrifuge to separate undissolved solid B->C D Withdraw supernatant C->D E Determine concentration (e.g., HPLC-UV) D->E

Caption: Workflow for determining aqueous solubility using the Flask Method.

Conclusion

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

  • Cefas (1995), OECD GUIDELINE FOR THE TESTING OF CHEMICALS - 115, Cefas. [Link]

  • FILAB (2023), OECD 105 Testing Services. [Link]

  • Scymaris, Water Solubility. [Link]

  • OECD (2014), OECD GUIDELINES FOR TESTING OF CHEMICALS, Full List of Test Guidelines. [Link]

  • PMC, Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

  • Unknown, EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • PMC, Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. [Link]

  • MDPI, Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]

  • ACS Publications, Estimation of the Aqueous Solubility of Organic Molecules by the Group Contribution Approach. [Link]

  • PMC, Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. [Link]

  • NIST, Calculation of Aqueous Solubility of Organic Compounds. [Link]

  • Chem LibreTexts, Solubility of Organic Compounds. [Link]

  • ACS Publications, Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. [Link]

Sources

Protocols & Analytical Methods

Method

Preclinical Application Note: In Vivo Formulation Strategies for 2-Amino-3-ethylpyridin-4-ol

Executive Summary & Physicochemical Profiling Developing a robust in vivo formulation for 2-Amino-3-ethylpyridin-4-ol (CAS: 2803863-17-2) requires navigating the complex physicochemical properties inherent to substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

Developing a robust in vivo formulation for 2-Amino-3-ethylpyridin-4-ol (CAS: 2803863-17-2) requires navigating the complex physicochemical properties inherent to substituted aminopyridinols. This compound is an amphoteric small molecule characterized by a basic 2-aminopyridine ring and a weakly acidic 4-hydroxyl group (which readily undergoes tautomerization to a pyridone form).

The planar heteroaromatic core and the capacity for extensive intermolecular hydrogen bonding result in high crystal lattice energy, making it a classic "brick dust" molecule with poor un-ionized aqueous solubility. To achieve reliable pharmacokinetics (PK) and pharmacodynamics (PD) in preclinical rodent models, formulation scientists must bypass this lattice energy using targeted co-solvent systems, pH modulation, or controlled suspensions[1].

Causality & Mechanistic Insight in Formulation

Before selecting a protocol, it is critical to understand the causality behind the excipient choices:

  • The Antisolvent Precipitation Phenomenon: A common failure mode in preclinical studies is dissolving a hydrophobic aminopyridine in pure Dimethyl Sulfoxide (DMSO) and directly diluting it with saline. The sudden shift in dielectric constant causes the hydrophobic ethyl group and aromatic core to nucleate, resulting in rapid "crashing out" or antisolvent precipitation[2].

  • Thermodynamic Bridging: To prevent precipitation, a thermodynamic bridge like Polyethylene Glycol 400 (PEG400) must be used to lower the dielectric gap, followed by a kinetic stabilizer like Tween 80 to encapsulate the molecule in micelles.

  • pH-Dependent Ionization: Because the 2-aminopyridine moiety is basic, adjusting the formulation pH to the acidic range (e.g., pH 3.0–4.0) protonates the nitrogen. This forms an in situ salt, drastically increasing aqueous solubility and allowing for solvent-free administration[3].

  • Suspension Dynamics: For maximum tolerated dose (MTD) or toxicology studies where the required concentration exceeds equilibrium solubility, formulating a homogeneous suspension is mandatory to ensure uniform gastrointestinal transit and absorption[4].

Quantitative Formulation Matrix

The following table summarizes the validated formulation strategies based on the intended route of administration and dosing requirements.

Formulation StrategyVehicle CompositionTarget RouteMax Est. ConcentrationProsCons
Co-Solvent System 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% SalineIV, IP, PO5 - 10 mg/mLUniversal application; rapid absorption; clear solution.High organic content may cause mild injection site irritation.
pH-Adjusted Aqueous 0.1 N HCl or 50 mM Citrate Buffer (pH 3.5)PO, IV (Slow)10 - 20 mg/mLZero organic solvents; highly biocompatible for PO.Low pH limits rapid IV bolus volumes (risk of phlebitis).
Polymer Suspension 0.5% CMC-Na / 0.5% Tween 80 in WaterPO only> 50 mg/mLIdeal for high-dose toxicology; sustained absorption.Cannot be used for IV/IP; requires continuous agitation.

Step-by-Step Experimental Methodologies

Protocol A: The 10/40/5/45 Co-Solvent System (Clear Solution)

This is the "Gold Standard" protocol for achieving a clear solution for Intravenous (IV) or Intraperitoneal (IP) dosing. Note: The order of addition is absolute. Deviating from this sequence will result in immediate precipitation.

  • Solvation: Weigh the required mass of 2-Amino-3-ethylpyridin-4-ol into a sterile glass vial. Add 10% (v/v) DMSO . Vortex and sonicate in a water bath at 37°C until the powder is completely dissolved.

    • Causality: DMSO acts as a powerful aprotic solvent to disrupt the strong hydrogen-bonded crystal lattice.

  • Bridging: Add 40% (v/v) PEG400 to the DMSO solution. Vortex vigorously for 30 seconds.

    • Causality: PEG400 acts as a miscible co-solvent, stabilizing the solvated API molecules before the introduction of water.

  • Micellization: Add 5% (v/v) Tween 80 . Vortex gently to avoid excessive foaming.

    • Causality: Tween 80 is a non-ionic surfactant that forms protective micelles around the API, preventing nucleation.

  • Aqueous Dilution: Add 45% (v/v) Saline (0.9% NaCl) dropwise while continuously vortexing the vial.

    • Causality: Dropwise addition prevents localized microscopic pockets of high aqueous concentration, avoiding premature precipitation.

  • Self-Validation Check: Hold the final solution at room temperature for 2 hours. If the solution remains optically clear, it is thermodynamically stable for dosing. If turbidity occurs, the API concentration exceeds the micellar capacity, and the target concentration must be reduced.

Protocol B: pH-Adjusted Aqueous Solution (Salt Formation)

Ideal for Oral (PO) efficacy studies where organic solvents might interfere with metabolic readouts.

  • Protonation: Weigh the API into a vial. Add 10% of the final target volume as 0.1 N HCl . Sonicate for 2–5 minutes until the solid dissolves.

    • Causality: The acidic environment protonates the basic 2-aminopyridine nitrogen, converting the neutral lipophilic molecule into a highly water-soluble hydrochloride salt[3].

  • Buffering: Slowly dilute the solution to the final volume using sterile water or a 50 mM Citrate Buffer (pH 3.5) . Vortex to ensure homogeneity.

  • Self-Validation Check: Measure the final pH using a micro-probe. The pH must be between 3.0 and 4.0. Warning: Injecting solutions with pH < 3.0 via IV can cause hemolysis; this formulation is best reserved for PO gavage.

Protocol C: Homogeneous Polymer Suspension

Required for high-dose toxicology or dose-escalation studies where the API cannot be fully dissolved[4].

  • Particle Reduction: If the API is crystalline, grind it briefly in an agate mortar.

    • Causality: Smaller particles increase the surface-area-to-volume ratio, ensuring uniform suspension and consistent oral absorption.

  • Wetting: Transfer the powder to a vial and add 0.5% (v/v) Tween 80 . Stir with a glass rod to create a thick, wetted paste.

    • Causality: Tween 80 lowers the surface tension of the hydrophobic API particles, allowing water to interact with them.

  • Suspension: Gradually add 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) in water while homogenizing or vigorously vortexing.

    • Causality: CMC-Na increases the viscosity of the vehicle. According to Stokes' Law, a higher viscosity drastically slows the sedimentation rate of the suspended particles, ensuring the animal receives an accurate dose.

  • Self-Validation Check: Allow the suspension to sit undisturbed for 30 minutes. If rapid settling occurs, increase the CMC-Na concentration to 1.0% or utilize a probe sonicator to further reduce particle size.

Formulation Decision Workflow

FormulationDecisionTree API 2-Amino-3-ethylpyridin-4-ol Profile Physicochemical Profiling API->Profile Route Determine Administration Route Profile->Route Parenteral Parenteral (IV / IP) Route->Parenteral Enteral Enteral (PO) Route->Enteral CoSolvent Co-Solvent Solution (DMSO/PEG400/Tween 80) Parenteral->CoSolvent Acidic pH Adjustment (0.1 N HCl / Citrate) Parenteral->Acidic Enteral->CoSolvent Enteral->Acidic Suspension Polymer Suspension (CMC-Na / Tween 80) Enteral->Suspension

Decision tree for selecting the optimal in vivo formulation strategy based on dosing route.

References

  • Benchchem. "Overcoming poor solubility of Aminopyrifen in formulations." Benchchem Troubleshooting Guides. 2

  • National Institutes of Health (NIH). "Boronic Acid-Containing Aminopyridine- and Aminopyrimidinecarboxamide CXCR1/2 Antagonists: Optimization of Aqueous Solubility and Oral Bioavailability." PMC. 3

  • WuXi AppTec. "Formulation Development Strategy: Preclinical PK, PD, and TK Considerations." WuXi AppTec Insights. 1

  • National Institutes of Health (NIH). "Preclinical Formulations: Insight, Strategies, and Practical Considerations." PMC. 4

Sources

Application

Application Note: De Novo Laboratory Synthesis of 2-Amino-3-ethylpyridin-4-ol

Executive Summary Functionalized 2-aminopyridines, particularly those with alkyl and hydroxyl substitutions, are highly valued scaffolds in medicinal chemistry. They are frequently utilized in the development of kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Functionalized 2-aminopyridines, particularly those with alkyl and hydroxyl substitutions, are highly valued scaffolds in medicinal chemistry. They are frequently utilized in the development of kinase inhibitors, antibody-drug conjugate (ADC) linkers, and inducible nitric oxide synthase (iNOS) inhibitors 1. This application note details a robust, three-step synthetic methodology for the preparation of 2-Amino-3-ethylpyridin-4-ol starting from commercially available 2-amino-4-methoxypyridine. The protocol emphasizes regiocontrol, catalytic efficiency, and self-validating in-process controls (IPC) to ensure high-fidelity reproduction in drug development laboratories.

Strategic Rationale & Pathway Design

The synthesis of polysubstituted pyridines requires careful strategic planning to control the regiochemistry of the functionalization steps 2. Direct alkylation of 2-amino-4-hydroxypyridine derivatives 3 at the C3 position is notoriously difficult due to competing N-alkylation and O-alkylation pathways. To circumvent this, we employ a strategy utilizing a methoxy protecting group and a halogen handle:

  • Regioselective Bromination: The C3 position of 2-amino-4-methoxypyridine is highly activated by the synergistic electron-donating effects of the C2-amino and C4-methoxy groups. Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) selectively targets this position.

  • sp2-sp3 Cross-Coupling: A palladium-catalyzed Suzuki-Miyaura coupling is utilized to install the ethyl group. Using ethylboronic acid with a bidentate phosphine ligand (dppf) suppresses unwanted β -hydride elimination, a common side reaction in alkyl cross-couplings.

  • Lewis Acid-Mediated Demethylation: Boron tribromide (BBr 3​ ) is deployed to cleave the methyl ether, revealing the target C4-hydroxyl group.

SynthesisWorkflow SM 2-Amino-4-methoxypyridine Step1 Step 1: C3-Bromination (NBS, MeCN) SM->Step1 Int1 2-Amino-3-bromo-4-methoxypyridine Step1->Int1 Regioselective Electrophilic Aromatic Substitution Step2 Step 2: Suzuki-Miyaura Coupling (EtB(OH)2, Pd-cat) Int1->Step2 Int2 2-Amino-3-ethyl-4-methoxypyridine Step2->Int2 sp2-sp3 Cross-Coupling Step3 Step 3: Ether Cleavage (BBr3, DCM) Int2->Step3 Product 2-Amino-3-ethylpyridin-4-ol Step3->Product Lewis Acid-Mediated Demethylation

Synthetic workflow for 2-Amino-3-ethylpyridin-4-ol.

Quantitative Reaction Parameters

StepTransformationReagents & CatalystsStoichiometry (eq)ConditionsExpected Yield
1 C3-BrominationNBS, MeCN1.050 °C to RT, 2 h85–90%
2 Suzuki CouplingEtB(OH) 2​ , Pd(dppf)Cl 2​ , K 2​ CO 3​ 2.0 / 0.05 / 3.0Dioxane/H 2​ O, 90 °C, 12 h70–80%
3 DemethylationBBr 3​ , DCM3.0-78 °C to RT, 16 h65–75%

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-3-bromo-4-methoxypyridine

Causality: NBS is selected over elemental bromine (Br 2​ ) because it provides a low, steady concentration of electrophilic bromine in solution. This kinetic control prevents over-bromination at the C5 position, ensuring strict regioselectivity at the highly nucleophilic C3 carbon.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methoxypyridine (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous acetonitrile (MeCN) to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice-water bath.

  • Reaction: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes to control the mild exotherm. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) to neutralize any unreacted electrophilic bromine. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the product as a pale solid.

  • Self-Validation (IPC): LC-MS analysis must show the complete disappearance of the starting material mass ( m/z 125.1[M+H] + ) and the emergence of the brominated product mass ( m/z 203.0/205.0 [M+H] + ). The presence of a 1:1 isotopic doublet is the definitive marker of successful mono-bromination.

Step 2: Synthesis of 2-Amino-3-ethyl-4-methoxypyridine

Causality: Alkylboronic acids are prone to protodeboronation and β -hydride elimination during cross-coupling. Pd(dppf)Cl 2​ is utilized because its large bite angle accelerates the reductive elimination step, outcompeting the β -hydride elimination pathway and securing the ethyl insertion.

  • Setup: Charge a Schlenk flask with 2-amino-3-bromo-4-methoxypyridine (1.0 eq), ethylboronic acid (2.0 eq), potassium carbonate (K 2​ CO 3​ ) (3.0 eq), and Pd(dppf)Cl 2​ (0.05 eq).

  • Degassing: Add a solvent mixture of 1,4-dioxane and water (4:1 v/v) to achieve a 0.1 M concentration. Sparge the suspension with nitrogen gas for 15 minutes to remove dissolved oxygen, which can degrade the palladium catalyst.

  • Reaction: Seal the flask and heat the mixture to 90 °C in an oil bath for 12 hours under a positive nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove palladium black and inorganic salts, washing the pad with EtOAc. Partition the filtrate with water, extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

  • Purification: Purify via silica gel chromatography (Eluent: DCM/MeOH gradient) to yield the ethylated intermediate.

  • Self-Validation (IPC): LC-MS must confirm the disappearance of the isotopic bromine doublet and the appearance of the desired product mass ( m/z 153.1 [M+H] + ).

Step 3: Synthesis of 2-Amino-3-ethylpyridin-4-ol

Causality: BBr 3​ is a potent Lewis acid that coordinates strongly to the methoxy oxygen, weakening the O-CH 3​ bond and allowing bromide to attack the methyl group via an S N​ 2 mechanism. A stoichiometric excess (3.0 eq) is strictly required because the basic primary amine and the pyridine nitrogen will competitively coordinate with the Lewis acid, consuming equivalents before ether cleavage can occur.

  • Setup: Dissolve 2-amino-3-ethyl-4-methoxypyridine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) in a dry flask under nitrogen.

  • Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add a 1.0 M solution of Boron tribromide (BBr 3​ ) in DCM (3.0 eq). The slow addition at cryogenic temperatures prevents the charring of the electron-rich pyridine ring.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Quenching & Workup: Cool the flask back to 0 °C. Carefully and slowly quench the excess BBr 3​ by the dropwise addition of Methanol (MeOH). Once bubbling ceases, concentrate the mixture in vacuo to remove volatile methyl borates.

  • Neutralization: Dissolve the residue in water and carefully adjust the pH to ~7.0 using saturated aqueous NaHCO 3​ . Extract the aqueous phase repeatedly with a 10% MeOH/DCM mixture (the product is highly polar).

  • Purification: Dry the combined organics, concentrate, and purify the target compound via reverse-phase preparative HPLC or recrystallization from ethanol/water.

  • Self-Validation (IPC): Complete consumption of the methoxy intermediate must be verified. The final product will exhibit a mass of m/z 139.1 [M+H] + . Chromatographically, the product will show a significant shift to an earlier retention time on reverse-phase HPLC compared to the intermediate, validating the exposure of the polar hydroxyl group.

References

  • Benchchem. "2-Amino-4-hydroxypyridine | 33631-05-9". Benchchem Product Database.
  • Benchchem. "3-Bromo-4-fluoropyridin-2-amine | 1417407-29-4". Benchchem Product Database.
  • National Institutes of Health (PMC). "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase". PMC Database.

Sources

Method

2-Amino-3-ethylpyridin-4-ol cell viability assay protocol

Application Note & Protocol Topic: Comprehensive Protocol for Assessing the Cytotoxic Effects of 2-Amino-3-ethylpyridin-4-ol via Metabolic Activity-Based Cell Viability Assays Abstract This document provides a detailed m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Comprehensive Protocol for Assessing the Cytotoxic Effects of 2-Amino-3-ethylpyridin-4-ol via Metabolic Activity-Based Cell Viability Assays

Abstract

This document provides a detailed methodological framework for evaluating the in vitro cytotoxic and anti-proliferative effects of the novel compound, 2-Amino-3-ethylpyridin-4-ol. Recognizing the growing interest in pyridine derivatives as potential therapeutic agents, this guide offers a robust, self-validating protocol centered around the widely accepted tetrazolium salt-based cell viability assays (MTT and WST-1). We delve into the causal logic behind experimental choices, from initial compound handling and cell line selection to data acquisition and interpretation. This application note is designed for researchers in drug discovery, oncology, and toxicology, providing the necessary technical depth and practical insights to ensure reliable and reproducible results.

Introduction: The Rationale for Pyridine Scaffold Evaluation

The pyridine ring is a fundamental heterocyclic scaffold found in numerous FDA-approved drugs and biologically active molecules. Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in medicinal chemistry.[1] Pyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The compound 2-Amino-3-ethylpyridin-4-ol, a member of this versatile class, warrants thorough investigation to determine its potential impact on cellular health.

Cell viability assays are indispensable tools in the initial stages of drug discovery for screening compound libraries and determining cytotoxic concentrations.[2] These assays typically measure a parameter indicative of metabolic activity, which in turn correlates with the number of living cells.[2][3] This document will detail the application of two such assays, the MTT and WST-1 assays, for the characterization of 2-Amino-3-ethylpyridin-4-ol.

Choosing the Right Assay: A Comparative Overview

The selection of a cell viability assay depends on the specific research question, cell type, and available equipment. Here, we focus on two of the most common colorimetric methods.

Assay Principle Advantages Disadvantages
MTT Reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[3]Well-established and widely cited.[2]Requires a solubilization step for the formazan crystals.[3]
WST-1 Cleavage of the water-soluble tetrazolium salt WST-1 to a soluble formazan dye by cellular enzymes.[4]One-step procedure without the need for solubilization.[5] Higher sensitivity than MTT.[5]Reagent can be more expensive than MTT.

For the purposes of this protocol, we will provide a detailed walkthrough for the WST-1 assay due to its streamlined workflow and higher sensitivity.[5] The principles can be readily adapted for an MTT assay.

Pre-experimental Considerations: Setting the Stage for Success

Compound Handling and Stock Solution Preparation
  • Solubility Testing: The solubility of 2-Amino-3-ethylpyridin-4-ol is a critical first step. It is recommended to test solubility in common laboratory solvents such as DMSO, ethanol, and sterile PBS. For many organic compounds, DMSO is an effective solvent.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent (e.g., sterile DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Cell Line Selection and Culture
  • Choice of Cell Line: The selection of a cell line should be guided by the research objective. For general cytotoxicity screening, commonly used and well-characterized cell lines such as HeLa (cervical cancer), A549 (lung cancer), or MCF-7 (breast cancer) are suitable.[1] If a specific cancer type is being targeted, a relevant cell line should be chosen.

  • Cell Culture Conditions: Maintain cells in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Grow cells in a humidified incubator at 37°C with 5% CO2.[6] Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for the assay.

Experimental Workflow: WST-1 Cell Viability Assay

The following diagram outlines the general workflow for the WST-1 assay.

WST1_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Allow cells to adhere (overnight incubation) A->B Incubate C Prepare serial dilutions of 2-Amino-3-ethylpyridin-4-ol D Treat cells with compound (24, 48, or 72 hours) C->D Add to cells E Add WST-1 reagent to each well F Incubate for 0.5-4 hours E->F Incubate G Measure absorbance (420-480 nm) F->G Read plate H Calculate percent viability I Plot dose-response curve and determine IC50 H->I Analyze

Caption: Workflow for the WST-1 cell viability assay.

Detailed Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of culture medium).[7] The optimal seeding density should be determined empirically for each cell line to ensure they are in a logarithmic growth phase at the time of analysis.

    • Include wells with medium only to serve as a background control.[6]

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of 2-Amino-3-ethylpyridin-4-ol in culture medium from the stock solution. It is crucial to maintain a consistent final solvent concentration across all wells (e.g., <0.5% DMSO).

    • Include a vehicle control group (cells treated with the same concentration of solvent as the highest compound concentration).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • WST-1 Assay:

    • Following the treatment period, add 10 µL of WST-1 reagent to each well.[6]

    • Incubate the plate for 0.5 to 4 hours at 37°C and 5% CO2.[8] The optimal incubation time will depend on the cell type and density and should be determined in a preliminary experiment by monitoring color development.[9]

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.[6]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 420-480 nm (maximum absorbance is around 440 nm).[4]

    • Use a reference wavelength of >600 nm to correct for background absorbance.[4]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the medium-only wells from all other absorbance readings.

  • Calculation of Percent Viability: Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Dose-Response Curve and IC50 Determination:

    • Plot the percent viability against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

DoseResponse Concentration (log scale) Concentration (log scale) ->Concentration (log scale) %3 %3 ->%3 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 3,0! 3,0! p3->3,0! 0,2.5! 0,2.5! p3->0,2.5! p5 p4->p5 ic50_x IC50 ic50_y 50% label_y_100 100% label_y_0 0%

Caption: Example of a dose-response curve to determine the IC50 value.

Self-Validating Systems and Controls

To ensure the trustworthiness of the results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound. This control accounts for any effect of the solvent on cell viability.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin, staurosporine) should be included to confirm that the assay system is responsive to cytotoxic effects.

  • Untreated Control: Cells in culture medium without any treatment. This serves as a baseline for 100% viability.

  • Background Control: Wells containing only culture medium and the WST-1 reagent. This is used to subtract the background absorbance.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for assessing the cell viability effects of 2-Amino-3-ethylpyridin-4-ol. By carefully considering compound handling, cell culture techniques, and the inclusion of appropriate controls, researchers can obtain reliable and reproducible data. The WST-1 assay offers a sensitive and efficient method for initial cytotoxicity screening, and the principles outlined here can be adapted for other metabolic activity-based assays. This foundational data is crucial for the further development of novel pyridine derivatives as potential therapeutic agents.

References

  • Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • nanOxiMet. (2014, January 30). Cellular viability - WST-1 assay Protocol for adherent cells. Retrieved from [Link]

  • Roche. (n.d.). Cell Proliferation Reagent WST-1. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Li, Y., et al. (2023). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology, 14, 1189583. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-Amino-3-ethylpyridin-4-ol

Welcome to the Technical Support Center. As a highly functionalized, amphoteric heterocyclic building block, 2-Amino-3-ethylpyridin-4-ol presents unique formulation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly functionalized, amphoteric heterocyclic building block, 2-Amino-3-ethylpyridin-4-ol presents unique formulation challenges. This guide is designed for researchers, analytical scientists, and drug development professionals who need field-proven, mechanistically grounded strategies to overcome the physicochemical barriers of this compound.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 2-Amino-3-ethylpyridin-4-ol precipitate or form a cloudy suspension in standard physiological buffers (e.g., PBS, pH 7.4)? Causality & Mechanism: This precipitation is driven by the molecule's isoelectric point (pI). The compound is amphoteric: the protonated 2-aminopyridine core has a pKa of approximately 6.86[1], while the 4-hydroxyl group exhibits a much higher pKa (typically > 10). At a physiological pH of 7.4, the molecule exists predominantly in its neutral (or tautomeric zwitterionic) state. Because the net charge approaches zero, ion-dipole interactions with the aqueous solvent are minimized. Consequently, the hydrophobic 3-ethyl group dominates the thermodynamic profile, driving the molecules to aggregate and precipitate out of solution.

Q2: I need to perform an in vitro cell assay at pH 7.4. How can I solubilize the compound without altering the assay's pH? Causality & Mechanism: When pH adjustment is prohibited by biological constraints, you must physically shield the hydrophobic domains of the molecule from the aqueous environment. You can achieve this via host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an ideal excipient; its lipophilic inner cavity encapsulates the hydrophobic 3-ethyl-pyridine moiety, while its hydrophilic exterior maintains excellent aqueous solubility without shifting the pH[2].

Q3: Can I use DMSO to prepare a high-concentration stock solution for serial dilutions? Causality & Mechanism: Yes. DMSO is a powerful cosolvent that disrupts the crystalline lattice of the compound by acting as a strong hydrogen bond acceptor. However, researchers often encounter "solvent shift" precipitation when diluting a 100% DMSO stock directly into aqueous media. To prevent this, the final DMSO concentration must be kept below 1% (v/v), and the stock must be added dropwise to the aqueous buffer under vigorous vortexing to prevent localized supersaturation.

Part 2: Quantitative Data Summary

The following table summarizes the expected outcomes and biological compatibility of various solubilization strategies.

Solubilization StrategyPhysicochemical MechanismExpected Solubility LimitBiocompatibility / Assay Suitability
Neutral Buffer (pH 7.4) Baseline HydrationVery Low (< 0.1 mg/mL)High (Standard physiological conditions)
Acidic Shift (pH 3.0) Cationic Salt FormationHigh (> 10 mg/mL)Low (Requires neutralization before cell assays)
Basic Shift (pH 11.0) Anionic Salt FormationHigh (> 10 mg/mL)Low (Causes alkaline stress to biological targets)
Cosolvent (1% DMSO) Solvation of hydrophobic domainsModerate (~1.0 mg/mL)Moderate (DMSO toxicity occurs > 1% v/v)
HP-β-CD (20% w/v) Host-Guest ComplexationHigh (5 - 10 mg/mL)High (FDA-approved excipient, cell-friendly)

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Solubilization via Acidic Salt Formation (For Chemical/Analytical Workflows)

Use this protocol when downstream applications can tolerate low pH.

  • Weighing: Accurately weigh the required mass of 2-Amino-3-ethylpyridin-4-ol into a glass vial.

  • Suspension: Add deionized water equal to 80% of your final target volume. The compound will form a cloudy suspension.

  • Protonation: While vortexing continuously, add 0.1 M HCl dropwise. The basic 2-amino/pyridine nitrogen will protonate, forming a highly soluble hydrochloride salt. Stop adding HCl when the solution turns completely clear (typically around pH 3.0 - 4.0).

  • Volume Adjustment: Bring the solution to the final target volume using deionized water.

  • Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer against a water blank. An OD600 < 0.05 confirms the absence of sub-visible colloidal aggregates, validating complete solubilization.

Protocol B: Solubilization via HP-β-CD Complexation (For Biological Assays)

Use this protocol when strictly maintaining a physiological pH of 7.4 is required.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in standard PBS (pH 7.4).

  • Addition: Add the powdered 2-Amino-3-ethylpyridin-4-ol directly to the HP-β-CD solution.

  • Complexation: Sonicate the mixture in a water bath for 20–30 minutes at room temperature. The mechanical energy facilitates the insertion of the 3-ethyl-pyridine core into the cyclodextrin cavity.

  • Clarification: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any residual, uncomplexed compound.

  • Self-Validation Step: Visually inspect the tube for a pellet. To quantitatively validate the exact concentration of the encapsulated compound, dilute an aliquot of the supernatant 1:100 in pure methanol (to instantly break the host-guest complex) and analyze via HPLC-UV against a standard calibration curve.

Part 4: Solubilization Decision Workflow

SolubilizationWorkflow Start Target: Solubilize 2-Amino-3-ethylpyridin-4-ol CheckPH Is physiological pH (7.4) strictly required? Start->CheckPH YesPH Yes (e.g., Cell Assays) CheckPH->YesPH NoPH No (e.g., Synthesis) CheckPH->NoPH Cosolvent Cosolvent Approach (DMSO ≤ 1%) YesPH->Cosolvent Cyclo Complexation (HP-β-CD 10-20% w/v) YesPH->Cyclo Acid Acidic Shift (pH < 4) Form Cationic Salt NoPH->Acid Base Basic Shift (pH > 10) Form Anionic Salt NoPH->Base Validate Self-Validation: OD600 < 0.05 or HPLC Cosolvent->Validate Cyclo->Validate Acid->Validate Base->Validate

Decision tree for solubilizing amphoteric 2-Amino-3-ethylpyridin-4-ol based on assay constraints.

References

  • Aminopyridines - EPA Source: Environmental Protection Agency (EPA) URL:[Link]

  • Changes in the intestinal absorption mechanism of icariin in the nanocavities of cyclodextrins Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-3-ethylpyridin-4-ol

Welcome to the technical support center for the synthesis of 2-Amino-3-ethylpyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-ethylpyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important pyridine derivative. Here, we address specific experimental issues in a comprehensive question-and-answer format, grounded in established chemical principles and supported by literature.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and properties of 2-Amino-3-ethylpyridin-4-ol.

Q1: What are the primary synthetic routes to consider for 2-Amino-3-ethylpyridin-4-ol?

A1: While a specific, optimized one-pot synthesis for 2-Amino-3-ethylpyridin-4-ol is not extensively documented, its structure lends itself to several established pyridine synthesis strategies. The most common approaches for analogous structures involve multi-component reactions or the functionalization of a pre-existing pyridine ring. For instance, a Hantzsch-type pyridine synthesis could be adapted using an ethyl-substituted β-ketoester, an aldehyde, and an ammonia source.[1] Alternatively, a multi-component reaction involving a lithiated alkoxyallene, a nitrile, and a carboxylic acid has been shown to produce pyridin-4-ol derivatives.[2]

Q2: My final product shows two distinct spots on TLC and broadened peaks in NMR. What is the likely cause?

A2: This is a very common observation for pyridin-4-ol derivatives and is almost certainly due to keto-enol tautomerism. The 2-Amino-3-ethylpyridin-4-ol can exist in equilibrium with its 2-Amino-3-ethylpyridin-4(1H)-one tautomer.[2][3] These two forms often have very similar polarities, making them difficult to separate by standard silica gel chromatography.[3] The equilibrium between the two tautomers in solution can also lead to peak broadening in NMR spectra.[3]

Q3: How does the presence of the amino group at the C2 position influence the reaction?

A3: The 2-amino group is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution. However, it can also act as a nucleophile and may participate in side reactions. Furthermore, the basicity of the 2-amino group can complicate purification, often leading to tailing on silica gel columns.[4] It is also a known chelating group, which can be a factor in reactions involving metal catalysts.[5]

Section 2: Troubleshooting Guide - Low Reaction Yield

Low yield is one of the most frequently encountered issues in organic synthesis. This section provides a structured approach to diagnosing and resolving problems leading to suboptimal yields of 2-Amino-3-ethylpyridin-4-ol.

Q4: My reaction has a very low yield of the desired product. Where should I start my investigation?

A4: A low yield can stem from several factors. A systematic approach is crucial for efficient troubleshooting. The following flowchart outlines a logical diagnostic workflow.

Low_Yield_Troubleshooting Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Conditions Evaluate Reaction Conditions Purity->Conditions Purity Confirmed Purity_Details Impurities can act as catalysts or inhibitors. - Verify by NMR, GC-MS, or melting point. - Purify reagents if necessary. Purity->Purity_Details SideRxns Analyze for Side Products Conditions->SideRxns Conditions Optimized Conditions_Details Suboptimal conditions lead to incomplete reaction or degradation. - Temperature: Too high can cause decomposition, too low can stall the reaction. - Time: Insufficient time leads to incomplete conversion. - Reagent Stoichiometry: Incorrect ratios can lead to side reactions. Conditions->Conditions_Details Purification Optimize Purification SideRxns->Purification Side Products Minimized SideRxns_Details Identify byproducts to understand competing reaction pathways. - Isolate and characterize major impurities. - Common side reactions include self-condensation or polymerization. SideRxns->SideRxns_Details Endpoint Problem Resolved Purification->Endpoint Yield Improved Purification_Details Product may be lost during workup and purification. - Check aqueous layers for product. - Consider alternative purification techniques (e.g., crystallization, acid-base extraction). Purification->Purification_Details

Caption: Troubleshooting workflow for low reaction yield.

Q5: I suspect my starting materials are impure. How can I confirm this and what are the consequences?

A5: Impurities in starting materials are a common cause of low yields as they can interfere with the reaction, leading to the formation of side products.[4] To confirm the purity of your reagents, use techniques like NMR, GC-MS, or compare the melting point to the literature value. If impurities are detected, purify the starting materials by distillation, recrystallization, or column chromatography before proceeding with the synthesis.

Q6: My reaction seems to be incomplete, even after extended reaction times. How can I drive it to completion?

A6: Incomplete conversion is often due to suboptimal reaction conditions. Consider the following adjustments:

  • Temperature: Gradually increase the reaction temperature. For many pyridine syntheses, refluxing in a higher-boiling solvent can be beneficial. However, be mindful of potential decomposition. A controlled temperature increase of 10-20°C can significantly impact the reaction rate.

  • Catalyst: If your synthesis uses a catalyst, consider increasing the catalyst loading or using a more active catalyst. For instance, in some multi-component reactions, using a stronger Lewis acid can promote cyclization.[6]

  • Reagent Addition: The order and rate of reagent addition can be critical, especially for exothermic reactions. Slow, dropwise addition of one reactant can help maintain better temperature control and minimize the formation of side products.[4]

Q7: I'm observing a significant amount of a colored byproduct. What could this be and how can I prevent it?

A7: In syntheses involving amino-pyridines, the formation of colored byproducts can sometimes be attributed to oxidation or the formation of azo-compounds, especially if diazonium salt intermediates are involved.[3] To mitigate this:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Temperature Control: For reactions involving sensitive intermediates like diazonium salts, strict temperature control (typically 0-10°C) is crucial to minimize side reactions.[3]

  • Light Protection: Some colored byproducts may be the result of photochemical reactions. Shielding the reaction vessel from light by wrapping it in aluminum foil can be a simple and effective solution.

Section 3: Troubleshooting Guide - Purification Challenges

The purification of 2-Amino-3-ethylpyridin-4-ol can be challenging due to its physical properties. This section provides guidance on overcoming common purification hurdles.

Q8: My product streaks badly on the silica gel column, making separation impossible. What are my options?

A8: This is a classic issue when purifying basic compounds like pyridines on acidic silica gel.[4] The strong interaction between the basic nitrogen of the pyridine and the acidic silanol groups on the silica surface causes tailing. Here are several effective strategies:

  • Basified Eluent: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent system. This will compete with your product for the acidic sites on the silica, leading to sharper peaks and better separation.[4]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a C18-functionalized silica gel for reverse-phase chromatography.

  • Acid-Base Extraction: Utilize the basicity of your product for purification. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). Your product will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a base like NaOH and extract your product back into an organic solvent.[4]

Q9: I'm struggling to crystallize my product. What can I do to induce crystallization?

A9: If your product is a solid, crystallization is an excellent method for achieving high purity.[4] If you are having difficulty, try the following:

  • Solvent Screening: Systematically screen a variety of solvents with different polarities. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Solvent/Anti-Solvent System: Dissolve your compound in a good solvent and then slowly add an "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to a supersaturated solution to induce crystallization.

Technique Principle Best For Considerations
Column Chromatography Differential partitioning between a stationary and mobile phase.Separating compounds with different polarities.Tailing of basic compounds on silica gel.[4]
Acid-Base Extraction Separation based on the acidic/basic properties of the compound.Isolating basic compounds from neutral or acidic impurities.[4]The product must be stable to acidic and basic conditions.
Crystallization Formation of a pure solid from a solution.Obtaining highly pure solid products.[4]Can be time-consuming and requires finding a suitable solvent system.
Distillation Separation based on differences in boiling points.Purifying volatile liquid products.Not suitable for high-boiling or thermally unstable compounds.

Caption: Comparison of common purification techniques for pyridine derivatives.

Section 4: Experimental Protocols

The following are suggested starting protocols adapted from literature procedures for similar compounds. Optimization will likely be necessary for the specific synthesis of 2-Amino-3-ethylpyridin-4-ol.

Protocol 1: General Procedure for Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel and extract three times with 1M aqueous HCl.

  • Combine the aqueous extracts and wash once with the organic solvent.

  • Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12).

  • Extract the basified aqueous layer three times with a fresh portion of the organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[4]

Protocol 2: General Procedure for Column Chromatography with a Basified Eluent

  • Prepare the eluent system (e.g., a mixture of hexanes and ethyl acetate) and add 0.5% (v/v) triethylamine.

  • Pack a silica gel column with the prepared eluent.

  • Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel.

  • Load the dry silica onto the top of the column.

  • Elute the column with the basified eluent, collecting fractions and monitoring by TLC.[4]

References

  • ResearchGate. (2023). Challenges in the functionalization of pyridines. Retrieved from [Link]

  • Bulger, P. G., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11107. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a). Retrieved from [Link]

  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • EurekAlert!. (2024). Chemical synthesis: new strategy for skeletal editing on pyridines. Retrieved from [Link]

  • PMC. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methyl-3-pyridinol. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

  • PMC. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. Retrieved from [Link]

  • ACS Publications. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

  • PMC. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • PubMed. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • ACS Publications. (2021). Piperidine-Mediated [3 + 3] Cyclization of 2-Amino-4H-chromen-4-ones and 2-Benzylidenemalononitriles: To Access 2-Aminochromeno[2,3-b]pyridine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Retrieved from [Link]

  • Eureka. (2020). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-Amino-3-ethylpyridin-4-ol in In Vitro Assays

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the irreproducibility of assays involving electron-rich small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the irreproducibility of assays involving electron-rich small molecules.

2-Amino-3-ethylpyridin-4-ol is a highly active aminopyridinol, but it is notoriously unstable in standard cell culture environments. When exposed to physiological pH, dissolved oxygen, and trace transition metals present in media (like DMEM or RPMI), it undergoes rapid auto-oxidation. This guide provides field-proven, mechanistically grounded strategies to prevent compound degradation, avoid artifactual cytotoxicity, and ensure the integrity of your experimental data.

Part 1: The Mechanistic Reality of Aminopyridinol Oxidation

To stabilize a compound, you must first understand how it degrades. Aminopyridinols share chemical vulnerabilities with aminophenols (e.g., acetaminophen) and catecholamines (e.g., dopamine). In an oxygen-rich incubator (typically ~18% O₂), the compound loses an electron to form a radical intermediate, which rapidly oxidizes into a highly reactive quinone imine .

This electrophilic intermediate is the root cause of assay failure: it either covalently binds to nucleophilic residues on cellular proteins (causing off-target toxicity) or auto-condenses into dark, polymeric pigments that interfere with colorimetric and fluorometric readouts.

AminopyridinolOxidation A 2-Amino-3-ethylpyridin-4-ol (Active Compound) B Radical Intermediate (Unstable) A->B Dissolved O2, Light Trace Metals (Cu, Fe) C Quinone Imine (Highly Electrophilic) B->C Spontaneous Oxidation D Protein Adducts (Assay Interference) C->D Nucleophilic Attack (Cellular Thiols/Amines) E Polymerization (Media Browning) C->E Auto-condensation P1 Glutathione (GSH) Neutralizes Electrophiles P1->C Quenches P2 Metal Chelators (DTPA) Block Fenton Chemistry P2->A Protects

Mechanistic pathway of 2-Amino-3-ethylpyridin-4-ol oxidation and targeted stabilization strategies.

Part 2: Troubleshooting & FAQs

Q1: My media turns pink or brown within hours of adding 2-Amino-3-ethylpyridin-4-ol. Is the compound still active? A1: No. The discoloration is a definitive hallmark of auto-condensation. The compound has oxidized into a quinone imine and subsequently polymerized. Once this occurs, the parent compound is depleted. Furthermore, the resulting polymers and reactive intermediates can cause severe oxidative stress and artifactual cytotoxicity, similar to the well-documented polymerization of dopamine in culture media 1[1].

Q2: I added Ascorbic Acid (Vitamin C) to prevent oxidation, but my cells are dying. Why? A2: This is a classic cell culture artifact. While ascorbic acid is a potent radical scavenger, standard cell culture media contains trace amounts of transition metals (Fe³⁺, Cu²⁺). Ascorbate reduces these metals, driving Fenton-like redox cycling that generates massive amounts of toxic hydrogen peroxide (H₂O₂) in the extracellular space 2[2]. Instead of ascorbate, we strongly recommend using reduced Glutathione (GSH). GSH acts as a nucleophile that covalently traps the quinone imine before it can polymerize, effectively neutralizing the threat without generating H₂O₂ 3[3].

Q3: Does the choice of basal media (DMEM vs. RPMI) affect the stability of the compound? A3: Yes, significantly. Media composition heavily dictates the oxidation rate of electron-rich small molecules. For instance, the degradation of sensitive antioxidants is markedly faster in RPMI 1640 compared to DMEM. This is primarily attributed to RPMI's lower halide concentration and higher phosphate buffering, which poorly shields molecules from trace-metal catalyzed oxidation4[4]. If your cell line permits, switching to DMEM or a specialized low-metal media can extend the compound's half-life.

Quantitative Comparison of Stabilization Strategies

To guide your experimental design, below is a summary of how different interventions impact the stability of aminopyridinols in standard culture conditions (37°C, pH 7.4).

Stabilization StrategyPrimary Mechanism of ActionEstimated Half-Life (t₁/₂)Artifactual Cytotoxicity Risk
Unmodified DMEM (Control) None< 4 hoursHigh (Quinone imine toxicity)
Ascorbic Acid (1 mM) Radical scavenging~12 hoursHigh (H₂O₂ generation via Fenton chemistry)
Glutathione (GSH, 2 mM) Electrophile quenching / Adduct formation> 48 hoursLow
Metal Chelators (DTPA, 100 µM) Sequestration of catalytic trace Cu/Fe~24 hoursLow
Hypoxia (3% O₂) + GSH Minimizes auto-oxidation & quenches intermediates> 72 hoursMinimal
Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, you must treat the preparation of 2-Amino-3-ethylpyridin-4-ol as a highly sensitive workflow. The following protocol utilizes a combination of solvent deoxygenation, metal chelation, and GSH-mediated quenching to create a self-validating, stable assay system.

Protocol: The "Nitrogen-GSH" Stabilization Workflow

Phase 1: Reagent Preparation

  • Solvent Deoxygenation: Purge your primary solvent (e.g., DMSO or sterile H₂O) with pure Nitrogen (N₂) gas for 15 minutes to displace dissolved oxygen.

  • Antioxidant Co-formulation: Prepare a 1000x master stock of 2-Amino-3-ethylpyridin-4-ol in the deoxygenated solvent. Immediately add reduced Glutathione (GSH) at a 10:1 molar ratio (GSH:Compound) directly into the stock. Causality: The high local concentration of GSH ensures that any transient quinone imines formed during storage are instantly trapped.

Phase 2: Media Conditioning 3. Trace Metal Chelation: Pre-condition your cell culture media by adding 100 µM DTPA (Diethylenetriaminepentaacetic acid). Causality: DTPA has a higher affinity for iron and copper than EDTA, and crucially, it occupies all coordination sites of the metals, completely blocking their ability to catalyze redox cycling. 4. Light Protection: Wrap media bottles and assay plates in foil. Riboflavin (Vitamin B2) in the media acts as a photosensitizer that generates reactive oxygen species (ROS) under ambient laboratory light.

Phase 3: Assay Execution and Validation 5. Just-in-Time Spiking: Spike the 1000x compound stock into the conditioned media immediately before adding it to the cells. Do not pre-warm the spiked media in a water bath. 6. Validation Control: Always run a "Cell-Free Spiked Media" control well. Measure the absorbance of this well at 400–450 nm at the end of your assay. A lack of absorbance confirms that auto-condensation (browning) was successfully prevented.

ProtocolWorkflow S1 1. Deoxygenate Solvents (N2 Purge for 15 min) S2 2. Prepare 1000x Stock (Compound + 10x GSH in DMSO) S1->S2 S3 3. Condition Culture Media (Add 100 µM DTPA, Protect from Light) S2->S3 S4 4. Spike Media & Treat Cells (Immediate Application) S3->S4 S5 5. Incubate (Preferably in Hypoxic Chamber) S4->S5

Step-by-step workflow for the preparation and application of oxidation-sensitive aminopyridinols.

Part 4: References
  • Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation Source: PubMed Central (PMC) URL:

  • Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls Source: Chang Gung Medical Journal / PubMed URL:

  • Biochemical mechanism of Acetaminophen (APAP) induced toxicity in melanoma cell lines Source: PubMed Central (PMC) URL:

  • Ascorbic Acid Sensing Reveals Its Different Stability in Biological Media Source: ACS Publications URL:

Sources

Optimization

Technical Support Center: Purification of 2-Amino-3-ethylpyridin-4-ol

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 2-Amino-3-ethylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 2-Amino-3-ethylpyridin-4-ol (CAS: 2803863-17-2)[1].

The purification of 2-amino-4-hydroxypyridines is notoriously challenging. These compounds exhibit complex tautomerism (existing in equilibrium between the 2-amino-4-pyridinol and 2-amino-4-pyridone forms)[2]. Because they possess both hydrogen-bond donors (amino/hydroxyl) and acceptors (ring nitrogen/carbonyl), they form strong intermolecular networks, act as potent chelating agents[3], and are highly amphoteric. This guide decodes the physicochemical causality behind these challenges and provides self-validating protocols to achieve >98% purity.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my crude product streak irreversibly on normal-phase silica gel? A1: The tautomeric equilibrium of 2-amino-4-hydroxypyridines creates a highly polar, zwitterion-like state. The basic 2-amino group and the acidic 4-hydroxyl group interact irreversibly with the acidic silanol groups of normal-phase silica. Solution: Abandon normal-phase silica. You must rely on isoelectric precipitation (see Protocol 1) or Reverse-Phase (C18) chromatography.

Q2: How do I separate the 2-amino-5-ethylpyridin-4-ol regioisomer from my desired 3-ethyl product? A2: Regioisomers are the most common byproducts during the cyclization of asymmetric beta-keto esters[4]. Because their isoelectric points (pI) are nearly identical, pH-based precipitation will not separate them. Solution: Exploit steric hindrance. The 3-ethyl group sterically crowds the 2-amino and 4-hydroxyl groups differently than the 5-ethyl group. This subtle difference in the solvent-accessible surface area allows for separation via fractional crystallization in ethanol/water mixtures, or via preparative Reverse-Phase HPLC.

Q3: My compound won't extract into organic solvents from the aqueous workup. What am I doing wrong? A3: 2-Amino-4-hydroxypyridines are amphoteric and typically only slightly soluble in water[5] when neutral. However, at low pH, the pyridine nitrogen is protonated (cationic); at high pH, the 4-hydroxyl group is deprotonated (anionic). In both ionized states, the compound is highly water-soluble. Solution: You must strictly adjust the aqueous phase to the compound's exact isoelectric point (typically pH 6.5–7.0) to maximize the neutral species, which will then precipitate out of the aqueous layer.

Part 2: Physicochemical Profiling of Synthesis Byproducts

To design a logical separation strategy, you must understand the physicochemical state of your target versus the byproducts in your crude mixture.

Compound SpeciesStructural CharacteristicTautomeric StateSolubility ProfileSeparation Logic
2-Amino-3-ethylpyridin-4-ol Target MoleculePyridone / PyridinolAmphoteric, slightly soluble in water[5]Isoelectric precipitation at pH ~6.8
2-Amino-5-ethylpyridin-4-ol RegioisomerPyridone / PyridinolAmphotericFractional crystallization (EtOH/H₂O)
Acyclic Intermediates Uncyclized PrecursorsEnol / KetoSoluble in EtOAc/DCMRemoved via organic wash at pH < 2
N-Alkylated Pyridones Over-alkylation ByproductPyridoneSoluble in organic solventsRemoved via organic wash at pH < 2

Part 3: Experimental Purification Protocols

Protocol 1: Isoelectric Precipitation (Primary Isolation)

This protocol exploits the amphoteric nature of the target compound to separate it from neutral and non-basic impurities.

Step-by-Step Methodology:

  • Acidic Dissolution: Suspend the crude reaction mixture in 1M HCl (10 mL per gram of crude). Stir vigorously for 15 minutes. Causality: This protonates the pyridine nitrogen, converting the target into a highly water-soluble hydrochloride salt.

  • Organic Wash: Extract the acidic aqueous layer twice with equal volumes of Ethyl Acetate (EtOAc). Discard the organic layers. Causality: Unreacted starting materials, acyclic intermediates, and neutral over-alkylated byproducts remain un-ionized and partition into the EtOAc.

  • Isoelectric Focusing (pH Adjustment): Place the aqueous layer in an ice bath. Slowly add 1M NaOH dropwise under vigorous stirring. Monitor continuously with a calibrated pH meter until the pH reaches exactly 6.8.

  • Aging: Stir the resulting thick suspension at 4°C for 2 hours. Causality: Lowering the temperature minimizes the inherent slight water solubility of the neutral 2-amino-4-hydroxypyridine[5], maximizing crystal yield.

  • Filtration & Self-Validation: Filter the precipitate through a Büchner funnel and wash with ice-cold water.

    • Self-Validation Check: Spot the aqueous filtrate on a C18 TLC plate and check under short-wave UV (254 nm). If a strong UV-active spot matching the target persists, the pH has drifted from the pI. Readjust the filtrate pH incrementally until UV absorbance in the supernatant is minimized, then filter the second crop.

Protocol 2: Reverse-Phase Flash Chromatography (Polishing)

If NMR indicates the presence of the 5-ethyl regioisomer after precipitation, use this protocol.

Step-by-Step Methodology:

  • Column Preparation: Equilibrate a C18 functionalized silica flash column with 95% Water / 5% Acetonitrile (MeCN). Critical: Both solvents must contain 0.1% Formic Acid.

  • Sample Loading: Dissolve the precipitate from Protocol 1 in a minimum volume of DMSO and load it onto the column.

  • Elution Gradient: Run a gradient from 5% to 40% MeCN over 12 column volumes.

    • Causality: The 0.1% Formic Acid is mandatory. It suppresses the ionization of the 4-hydroxyl group, forcing the molecule into a single protonation state. This prevents peak tailing and allows the subtle steric differences between the 3-ethyl and 5-ethyl regioisomers to resolve on the hydrophobic C18 stationary phase.

Part 4: Purification Decision Workflow

G Crude Crude Reaction Mixture (2-Amino-3-ethylpyridin-4-ol + Byproducts) Aqueous Dissolve in Aqueous Acid (pH < 2) Crude->Aqueous Extract Wash with EtOAc/DCM (Removes neutral organics) Aqueous->Extract Adjust Adjust to Isoelectric Point (pH ~6.5 - 7.0) Extract->Adjust Precipitate Precipitation of Target (Amphoteric species) Adjust->Precipitate Filtrate Filtrate (Highly polar impurities) Adjust->Filtrate Crystallize Recrystallize from EtOH/H2O (>98% Purity) Precipitate->Crystallize

Workflow for the isolation and purification of 2-Amino-3-ethylpyridin-4-ol via isoelectric focusing.

References

  • Fisher Scientific. "2-Amino-4-hydroxypyridine, 98%".[Link]

  • Google Patents. "WO2017017469A1 - Cyclic diarylboron derivatives as nlrp3 inflammasome inhibitors".

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-Amino-3-ethylpyridin-4-ol and Structural Analogs in Kinase Inhibitor Design

Content Type : Publish Comparison Guide Target Audience : Researchers, scientists, and drug development professionals. Introduction: The 2-Aminopyridine Scaffold in Targeted Therapeutics As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type : Publish Comparison Guide Target Audience : Researchers, scientists, and drug development professionals.

Introduction: The 2-Aminopyridine Scaffold in Targeted Therapeutics

As a Senior Application Scientist specializing in medicinal chemistry, I frequently evaluate the foundational building blocks that dictate the success or failure of a lead compound. The 2-aminopyridine motif is a privileged, field-proven scaffold, extensively utilized as an ATP-competitive hinge binder in the design of kinase inhibitors[1]. By establishing a robust dual hydrogen-bond network with the kinase hinge region, this core structure has enabled the development of critical therapeutics targeting ALK2, PI3K, and MAP4K4[1][2][3].

However, the functionalization of this core—specifically at the C3 and C4 positions—dramatically alters its pharmacological trajectory. This guide provides an in-depth comparative analysis of 2-Amino-3-ethylpyridin-4-ol [4] against its unsubstituted and methyl-substituted analogs, detailing how steric manipulation at the C3 position drives isoform selectivity and binding thermodynamics.

Mechanistic Rationale: The Impact of C3-Substitution

When designing a kinase inhibitor, the choice between a hydrogen, methyl, or ethyl group at the C3 position of the 2-aminopyridine ring is not trivial; it is a calculated decision rooted in structural causality.

  • Steric Bulk and Atropisomerism : The unsubstituted 2-aminopyridin-4-ol allows for relatively free rotation of adjacent aryl or heteroaryl substituents. Introducing a methyl group (2-Amino-3-methylpyridin-4-ol) creates a moderate rotational barrier. However, the introduction of an ethyl group in 2-Amino-3-ethylpyridin-4-ol generates severe steric hindrance. This restricts bond rotation to the point of forming stable atropisomers (conformational enantiomers) at physiological temperatures. As demonstrated in the optimization of PI3Kβ inhibitors, leveraging this atropisomerism is a highly effective strategy to lock the molecule into a specific bioactive conformation, thereby drastically increasing selectivity against off-target isoforms (e.g., sparing PI3Kα and PI3Kδ)[2].

  • Hinge Binding Thermodynamics : The primary amine and the pyridine nitrogen of these analogs form a critical ATP-mimetic hydrogen bond with the kinase hinge backbone (e.g., the backbone carbonyl of H284 in ALK2)[1]. Alkyl substitutions (methyl, ethyl) are electron-donating, which subtly increases the pKa of the pyridine nitrogen. This electronic shift can strengthen the hydrogen bond donor/acceptor capacity of the hinge-binding motif, while the C4-hydroxyl group provides a vector for solvent-exposed interactions or further synthetic functionalization (e.g., etherification to modulate lipophilicity)[3].

Comparative Physicochemical & Binding Profile

To objectively select the appropriate building block for your synthetic library, consider the quantitative and qualitative parameters summarized below. The ethyl analog provides the highest selectivity potential at the cost of increased molecular weight and lipophilicity.

Parameter2-Aminopyridin-4-ol2-Amino-3-methylpyridin-4-ol2-Amino-3-ethylpyridin-4-ol
CAS Number 33631-05-9[5]1227602-70-1[6]2803863-17-2[4]
Molecular Weight 110.11 g/mol 124.14 g/mol 138.17 g/mol
C3 Steric Profile Minimal (Planar)ModerateHigh (Atropisomeric potential)
Relative Lipophilicity Baseline+0.5 cLogP (approx.)+1.0 cLogP (approx.)
Kinase Selectivity Impact Broad-spectrum hinge bindingEnhanced potency via hydrophobic packingHigh isoform selectivity via conformational locking
Synthetic Utility General kinase coreBalanced potency/permeabilityPrecision targeting (e.g., PI3Kβ, ALK mutants)

Experimental Methodology: Validation of Hinge-Binding Analogs

Once these building blocks are incorporated into a lead scaffold, their target engagement must be empirically validated. The following protocol outlines a Self-Validating Differential Scanning Fluorimetry (DSF) assay.

Causality & Rationale : We utilize DSF (Thermal Shift) rather than a biochemical enzymatic assay for initial validation because DSF directly measures the thermodynamic stabilization ( ΔTm​ ) of the kinase domain upon ligand binding. This isolates the physical hinge-binding affinity dictated by the C3-substitution from confounding variables like ATP competition or cellular permeability[1].

Step-by-Step Protocol:

  • Protein Preparation : Dilute the purified recombinant kinase domain (e.g., ALK2 or MAP4K4) to a final concentration of 2 μ M in an optimized assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Dye Addition : Add SYPRO Orange dye to the protein mixture at a 5x final concentration.

  • Ligand Incubation & Self-Validation System : Dispense 10 μ M of the synthesized test compounds into a 384-well PCR plate. To ensure the assay is self-validating, you must include two critical controls:

    • Negative Control: 1% DMSO vehicle (establishes the baseline melting temperature, Tm​ , of the apo-protein).

    • Positive Control: 10 μ M of a known high-affinity 2-aminopyridine binder (e.g., Crizotinib or K02288). A successful assay must yield a ΔTm​>5∘ C for this control, proving the protein is properly folded and responsive to hinge binders[1].

  • Thermal Denaturation : Seal the plate and subject it to a thermal gradient from 25°C to 95°C at a ramp rate of 1°C/min using a real-time qPCR instrument. Monitor fluorescence continuously (Excitation: 490 nm, Emission: 530 nm).

  • Data Analysis : Calculate the Tm​ from the minimum of the first derivative of the melt curve. The shift ( ΔTm​ ) relative to the DMSO control quantitatively dictates the hinge-binding efficacy of the specific C3-analog.

Logical Workflow: SAR Optimization

The decision to utilize the ethyl-substituted analog over the methyl or unsubstituted variants follows a specific Structure-Activity Relationship (SAR) logic, visualized below.

SAR_Workflow Start Base Scaffold: 2-Aminopyridin-4-ol Sub_Me C3-Methylation (2-Amino-3-methylpyridin-4-ol) Start->Sub_Me + CH3 Sub_Et C3-Ethylation (2-Amino-3-ethylpyridin-4-ol) Start->Sub_Et + C2H5 Outcome_Me Moderate Steric Twist Maintains Potency Slight Selectivity Gain Sub_Me->Outcome_Me Outcome_Et High Steric Bulk Atropisomer Formation High Isoform Selectivity Sub_Et->Outcome_Et Opt Lead Optimization: Kinase Hinge Binding Evaluation Outcome_Me->Opt Outcome_Et->Opt

Fig 1: SAR workflow for C3-substituted 2-aminopyridin-4-ol analogs in kinase inhibitor design.

Sources

Comparative

A Researcher's Guide to Assessing the Cross-Reactivity of 2-Amino-3-ethylpyridin-4-ol in Standard Biochemical Assays

Introduction In the landscape of drug discovery and chemical biology, the identification of novel bioactive small molecules is a primary objective. However, the path from a primary "hit" to a validated lead compound is f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and chemical biology, the identification of novel bioactive small molecules is a primary objective. However, the path from a primary "hit" to a validated lead compound is fraught with potential artifacts. A significant portion of initial hits from high-throughput screening (HTS) are later identified as false positives arising from compound-mediated assay interference.[1][2] These "nuisance compounds" can interact with assay components in a non-specific manner, leading to misleading data, wasted resources, and the pursuit of non-viable chemical matter.[3][4]

This guide provides a comprehensive framework for assessing the potential cross-reactivity of a specific novel molecule, 2-Amino-3-ethylpyridin-4-ol . While specific experimental data on this compound is not yet prevalent in public literature, its structural motifs—a substituted pyridin-4-ol core—provide a strong rationale for proactive interference screening. We will dissect the molecule's chemical features, outline a tiered experimental workflow to systematically evaluate its potential for non-specific activity, and provide actionable protocols for researchers. Our approach is grounded in the principles of assay validation, emphasizing the causality behind experimental choices to build a self-validating data package.

Part 1: Theoretical Assessment of Potential Cross-Reactivity

The structure of 2-Amino-3-ethylpyridin-4-ol contains several functional groups that warrant careful consideration due to their known roles in assay interference.

Caption: Chemical structure and potential interference motifs of 2-Amino-3-ethylpyridin-4-ol.

Based on these features, we can map out the most probable pathways of assay interference. These mechanisms are not mutually exclusive and often contribute to a compound's promiscuous activity profile.

interference_pathways COMPOUND 2-Amino-3-ethylpyridin-4-ol AGG Colloidal Aggregation COMPOUND->AGG High Concentration Hydrophobicity REACT Chemical Reactivity (e.g., Thiol Adduction) COMPOUND->REACT Amino Group Aromatic Ring REDOX Redox Cycling (H2O2 Generation) COMPOUND->REDOX Pyridinol Moiety OPTICAL Optical Interference (Fluorescence/Quenching) COMPOUND->OPTICAL Aromatic System CHEL Metal Chelation COMPOUND->CHEL N and O Heteroatoms FP False Positives/ False Negatives AGG->FP Non-specific Protein Sequestration REACT->FP Covalent Enzyme Modification REDOX->FP Oxidation of Assay Reagents/Enzymes OPTICAL->FP Signal Masking or Artificial Signal CHEL->FP Inhibition of Metalloenzymes

Caption: Potential mechanisms of assay interference for 2-Amino-3-ethylpyridin-4-ol.

Part 2: A Practical Guide to Experimental Validation

A tiered or sequential approach to testing is the most efficient method for identifying and characterizing assay interference.[3] This workflow prioritizes broad, mechanism-agnostic tests before moving to platform-specific counter-screens.

workflow tier1 Tier 1: General Interference Mechanisms Test for broad, non-specific activities. agg_test Protocol 1: Aggregation Counter-Screen (e.g., Detergent-based assay) tier1->agg_test Is activity concentration- dependent and non-stoichiometric? redox_test Protocol 2: Redox Activity Assay (e.g., DTT sensitivity assay) tier1->redox_test Is activity sensitive to reducing agents? optical_test Protocol 3: Fluorescence Interference (Test intrinsic fluorescence and quenching) tier1->optical_test Does the compound absorb/emit near assay wavelengths? analysis Data Analysis & Profiling | Build Interference Profile agg_test->analysis redox_test->analysis optical_test->analysis tier2 Tier 2: Platform-Specific Counter-Screens Test interference with common assay technologies. luc_test Protocol 4: Luciferase Counter-Screen (Test against enzyme alone) tier2->luc_test thiol_test Protocol 5: Thiol Reactivity Assay (e.g., CPM probe assay) tier2->thiol_test luc_test->analysis thiol_test->analysis analysis->tier2 If primary hit is from a specific platform

Caption: Tiered experimental workflow for assessing compound interference.

Experimental Protocols
Protocol 1: Aggregation-Based Interference Counter-Screen
  • Rationale: Small molecules can form colloidal aggregates at micromolar concentrations, which non-specifically sequester and denature proteins, leading to apparent inhibition.[5] This effect is typically attenuated by the presence of non-ionic detergents. This protocol validates whether an observed inhibitory effect is due to aggregation.

  • Methodology:

    • Primary Assay: Perform the primary biochemical assay to determine the IC50 of 2-Amino-3-ethylpyridin-4-ol.

    • Detergent Counter-Screen: Repeat the IC50 determination in the presence of 0.01% (w/v) Triton X-100.

    • Assay Preparation: Prepare two sets of assay plates. One with the standard assay buffer ("- Detergent") and one with the assay buffer supplemented with 0.01% Triton X-100 ("+ Detergent").

    • Compound Titration: Prepare a serial dilution of 2-Amino-3-ethylpyridin-4-ol (e.g., from 100 µM to 1 nM) in 100% DMSO.

    • Assay Execution: Add the compound dilutions to both sets of plates, followed by the enzyme and substrate according to the primary assay protocol.

    • Data Analysis: Generate dose-response curves for both conditions. A significant rightward shift (>10-fold) in the IC50 value in the "+ Detergent" condition is indicative of aggregation-based activity.

Protocol 2: Redox Activity Counter-Screen
  • Rationale: Compounds with redox-cycling potential can generate reactive oxygen species (e.g., H₂O₂) in the presence of reducing agents commonly found in assay buffers, such as Dithiothreitol (DTT).[3] These species can oxidize and inactivate enzymes, leading to false-positive inhibition. The pyridinol moiety is a structural alert for this behavior.

  • Methodology:

    • Assay Setup: Run the primary bioassay under three conditions:

      • Standard Buffer (containing DTT, if applicable).

      • Buffer without DTT.

      • Buffer with an increased concentration of DTT (e.g., 5-10x the standard concentration).

    • Pre-incubation Control: A critical control is to pre-incubate the compound with the enzyme in the presence and absence of DTT before adding the substrate.

    • Execution:

      • Dispense enzyme into wells under the three buffer conditions.

      • Add a fixed, inhibitory concentration of 2-Amino-3-ethylpyridin-4-ol (e.g., IC80 from the primary assay).

      • Incubate for 15 minutes.

      • Initiate the reaction by adding the substrate.

    • Data Analysis: Compare the percentage of inhibition across the conditions. A loss of inhibitory activity in the absence of DTT, or a time-dependent increase in inhibition in its presence, strongly suggests a redox-cycling mechanism.

Protocol 3: Intrinsic Fluorescence and Signal Quenching Assay
  • Rationale: If the primary assay uses a fluorescence-based readout, the test compound's own optical properties can interfere.[6] It may be intrinsically fluorescent at the assay's excitation/emission wavelengths, or it may quench the signal from the fluorescent probe.

  • Methodology:

    • Instrument Setup: Use the same plate reader and filter sets as the primary assay.

    • Intrinsic Fluorescence Test:

      • Prepare a plate with assay buffer.

      • Add a serial dilution of 2-Amino-3-ethylpyridin-4-ol.

      • Read the plate at the assay's excitation and emission wavelengths. A concentration-dependent increase in signal indicates intrinsic fluorescence.

    • Quenching Test:

      • Prepare a plate containing the assay buffer and the fluorescent product/probe at a concentration that gives a mid-range signal.

      • Add a serial dilution of 2-Amino-3-ethylpyridin-4-ol.

      • Read the plate. A concentration-dependent decrease in signal indicates quenching.

Part 3: Data Interpretation and Mitigation Strategies

The data from these counter-screens should be systematically compiled to build an "interference profile" for 2-Amino-3-ethylpyridin-4-ol.

Summary of Potential Interference Profile
Assay (Protocol) Parameter Measured Result Indicating Interference Interpretation for 2-Amino-3-ethylpyridin-4-ol
Aggregation (P1) IC50 Shift with 0.01% Triton X-100>10-fold rightward shiftThe compound is likely acting as an aggregator.
Redox Activity (P2) % Inhibition vs. DTT concentrationActivity is dependent on the presence/concentration of DTT.The compound is a likely redox cycler.
Fluorescence (P3) Signal in buffer aloneConcentration-dependent signal at assay wavelengths.The compound has intrinsic fluorescence.
Quenching (P3) Signal of probe + compoundConcentration-dependent signal decrease.The compound quenches the assay signal.
Luciferase Screen (P4) % Inhibition of luciferaseConcentration-dependent inhibition.The compound directly inhibits the reporter enzyme.
Thiol Reactivity (P5) Signal from thiol probeConcentration-dependent signal change.The compound is a potential covalent modifier.[7]
Mitigation Strategies

If interference is confirmed, several strategies can be employed:

  • Assay Optimization: For aggregators, including 0.01-0.05% Triton X-100 or Tween-20 in the assay buffer can disrupt aggregate formation.[5]

  • Use of Orthogonal Assays: Confirming a hit with a different assay technology is a robust method for validation.[6] For example, if a hit is found in a fluorescence-based assay, re-testing it using a label-free method like Surface Plasmon Resonance (SPR) or a luminescence-based readout can help rule out optical interference.

  • Structural Modification: If the compound is part of a medicinal chemistry effort, the functional groups responsible for interference can be chemically modified or removed. This helps to establish a structure-activity relationship (SAR) versus a structure-interference relationship.

  • Counter-Screening: Always run counter-screens for promiscuous activity, such as a standalone luciferase inhibition assay if that is your reporter system.[6]

Conclusion

Proactively assessing the potential for cross-reactivity and assay interference is a cornerstone of robust chemical biology and drug discovery. For a novel molecule like 2-Amino-3-ethylpyridin-4-ol, a systematic evaluation based on its inherent chemical properties is not just recommended—it is essential for the validation of any observed biological activity. By employing the tiered experimental workflow and detailed protocols outlined in this guide, researchers can confidently distinguish true, specific bioactivity from misleading assay artifacts. This rigorous, evidence-based approach ensures that resources are directed toward promising, well-behaved chemical matter, ultimately enhancing the integrity and efficiency of the research and development pipeline.

References

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Seamaty Technology. 5 ways to eliminate interference between biochemistry reagents.
  • ResearchGate.
  • NCBI Bookshelf. (2017, July 26).
  • Kirchmair, J., et al. (2024, April 15).
  • NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity.
  • Dahlin, J. L., et al. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PMC.
  • Aldrich, C., et al. (2017). Nuisance compounds in cellular assays. PMC.

Sources

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